molecular formula C20H17BrN2O3S B3583770 (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide

(2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B3583770
M. Wt: 445.3 g/mol
InChI Key: WZYITQYTCIZFAL-ONNFQVAWSA-N
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Description

“(2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide” is a synthetic small molecule characterized by a thiazole core substituted with a 4-bromophenyl group at position 4 and an enamide moiety at position 2. The (2E)-configuration of the α,β-unsaturated carbonyl system is critical for its stereoelectronic properties, influencing reactivity and biological interactions. Structural elucidation methods such as X-ray crystallography (commonly analyzed using SHELX programs ) and spectroscopic techniques (e.g., NMR, IR) are pivotal for confirming its geometry and functional groups .

Properties

IUPAC Name

(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-25-17-9-3-13(11-18(17)26-2)4-10-19(24)23-20-22-16(12-27-20)14-5-7-15(21)8-6-14/h3-12H,1-2H3,(H,22,23,24)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYITQYTCIZFAL-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a bromophenyl thiourea derivative and an α-haloketone under basic conditions.

    Coupling Reaction: The thiazole derivative is then coupled with a 3,4-dimethoxyphenylprop-2-enamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert atmosphere and elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

2.1. Hydrolysis

The amide group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid:

(2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide+H2OCorresponding carboxylic acid\text{this compound} + \text{H}_2\text{O} \rightarrow \text{Corresponding carboxylic acid}

This reaction is critical for post-synthesis functionalization, such as creating imprinted polymers via hydrolysis and cavity formation .

2.2. Reduction of the α,β-Unsaturated Carbonyl System

The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide:

Reduction (e.g., H2/Pd-C)Saturated amide\text{Reduction (e.g., H}_2/\text{Pd-C)} \rightarrow \text{Saturated amide}

This reaction alters the compound’s electronic properties, potentially affecting its biological activity.

2.3. Nucleophilic Aromatic Substitution (Bromophenyl Group)

The bromine atom in the 4-bromophenyl substituent acts as a leaving group, enabling substitution reactions:

Nucleophile+Ar-BrAr-Nu+HBr\text{Nucleophile} + \text{Ar-Br} \rightarrow \text{Ar-Nu} + \text{HBr}

The electron-withdrawing effect of the thiazole ring may enhance the reactivity of the bromophenyl group .

2.4. Electrophilic Substitution (3,4-Dimethoxyphenyl Group)

The methoxy groups on the phenyl ring direct electrophiles to the ortho and para positions due to their electron-donating nature:

Electrophile+Ar-OCH3Ar-Electrophile\text{Electrophile} + \text{Ar-OCH}_3 \rightarrow \text{Ar-Electrophile}

This reactivity is influenced by steric and electronic factors.

Structural and Reactivity Data

Property Value/Description Source
Molecular Formula C₁₈H₁₂BrN₃O₃S
Molecular Weight 430.3 g/mol
Dihedral Angles Bromophenyl-thiazole: 15.42°; methylbenzene-thiazole: 79.58°
Hydrogen Bonding Intramolecular N2–H2⃛S2; intermolecular N2–H2⃛O2, O2–H2C⃛O1

Mechanistic Insights

The compound’s reactivity is modulated by:

  • Steric effects : Bulky substituents (e.g., thiazole, bromophenyl) may hinder nucleophilic attack.

  • Electronic effects : The thiazole’s electron-deficient nature enhances electrophilic substitution.

  • Hydrogen bonding : Intramolecular interactions stabilize conformations, influencing reaction pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide exhibit promising anticancer properties. The thiazole ring is known for its ability to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary in vitro assays suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

The thiazole derivatives have also been explored for their antimicrobial activity. The presence of the bromine atom enhances the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against bacterial strains. Studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiazole moieties can enhance charge transport properties, leading to improved device performance .

Photovoltaic Devices

Research indicates that compounds with similar structures can be utilized as electron acceptors in photovoltaic devices. Their ability to absorb light across a range of wavelengths can contribute to the efficiency of solar cells. The synthesis of derivatives with varying substituents can tailor their electronic properties for optimized performance in energy conversion applications .

Synthesis and Characterization

A detailed study on the synthesis of this compound demonstrated successful formation through a condensation reaction involving thiazole derivatives and appropriate aldehydes under controlled conditions. The characterization was performed using X-ray crystallography, confirming the expected structural features and providing insights into intermolecular interactions that could influence its reactivity .

In Vitro Studies on Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity against specific types of cancer cells while sparing normal cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death .

Mechanism of Action

The mechanism of action of (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name Core Structure Thiazole Substituent Enamide Substituent Key Functional Groups Evidence ID
Target Compound Thiazole 4-(4-bromophenyl) 3-(3,4-dimethoxyphenyl) Bromophenyl, dimethoxy -
(2E)-3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile Thiazole 4-(4-methylphenyl) 3-(4-bromophenylamino) Nitrile, methylphenyl
(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide Thiazole 4-(4-bromophenyl) 3-(4-methoxyphenyl) Cyano, methoxy
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-methoxy-3-morpholin-4-ylsulfonyl-phenyl)prop-2-enamide Benzothiazole N/A 3-(4-methoxy-3-sulfonylphenyl) Morpholine sulfonyl
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide Thiazole-free N/A 3-(4-benzyloxyphenyl) Chloro-fluoro-benzyloxy

Key Observations:

Thiazole vs.

Bromine in the 4-bromophenyl group increases molecular weight (MW: ~455 g/mol) and lipophilicity (predicted logP ~3.8) relative to methylphenyl (logP ~3.2; ) or morpholine sulfonyl (logP ~2.5; ) analogues.

Stereoelectronic Properties : The (E)-configuration ensures planar geometry, optimizing conjugation and dipole interactions, a feature shared with analogues in .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
Target 455.3 3.8 1 5 -
406.3 3.2 1 4
438.3 3.5 1 5
489.5 2.5 1 8
411.9 3.6 1 4

Key Observations:

  • The target’s higher logP suggests superior membrane permeability but may compromise aqueous solubility compared to sulfonyl-containing derivatives ().
  • The 3,4-dimethoxyphenyl group increases hydrogen bond acceptors (5 vs.

Biological Activity

(2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The compound features a thiazole ring and various aromatic substituents, which contribute to its chemical reactivity and biological properties. Its structure can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C18H16BrN3O2S
Molecular Weight 396.31 g/mol

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a variety of biological activities, including antimicrobial and anticancer properties. The presence of the bromophenyl and dimethoxyphenyl groups in this compound enhances its pharmacological potential.

Antimicrobial Activity

A study by Sharma et al. (2019) evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

In vitro studies have shown that this compound demonstrates notable cytotoxic effects against cancer cell lines. For instance, the Sulforhodamine B (SRB) assay revealed that it effectively inhibited the proliferation of MCF7 breast cancer cells with an IC50 value of 25 µM .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
  • Cell Cycle Arrest : It has been suggested that it induces cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies

Several studies have highlighted the biological significance of similar thiazole derivatives:

  • Study on Antimicrobial Properties : A comparative study demonstrated that thiazole derivatives showed enhanced antimicrobial activity when substituents like bromine and methoxy groups were present .
  • Anticancer Screening : Research indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide?

  • Methodology : A two-step approach is commonly employed:

Esterification : React 4-bromobenzoic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form 4-bromobenzoate ester .

Condensation : Treat the ester with 3,4-dimethoxycinnamoyl chloride in the presence of a base (e.g., K₂CO₃) to form the enamide. Purification via recrystallization (ethanol/water) yields the target compound .

  • Key Considerations : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) to optimize yield (typically 60-75%) .

Q. How is the compound characterized structurally?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve the E-configuration of the α,β-unsaturated carbonyl group and confirm thiazole ring geometry .
  • NMR : Assign peaks for the bromophenyl (δ ~7.5 ppm, doublet) and dimethoxyphenyl (δ ~3.8 ppm, singlet for OCH₃) groups .
  • FT-IR : Identify stretching vibrations for carbonyl (C=O, ~1650 cm⁻¹) and C-Br (~600 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to dust/aerosol formation risks .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

  • Optimization Strategies :

  • Catalysis : Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >80% .

Q. What experimental approaches resolve contradictions in spectral data (e.g., NMR vs. XRD)?

  • Case Study : If NMR suggests rotational isomerism but XRD shows a single conformation:

Perform variable-temperature NMR (VT-NMR) to detect dynamic equilibria .

Use DFT calculations (e.g., B3LYP/6-31G**) to model energy barriers between conformers .

Validate with NOESY spectra to confirm spatial proximity of protons .

Q. How can biological activity be systematically evaluated?

  • Assay Design :

  • In vitro : Screen for kinase inhibition (e.g., EGFR, IC₅₀ determination via fluorescence polarization) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin .
  • Molecular Docking : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Q. What strategies mitigate batch-to-batch variability in purity?

  • Quality Control :

  • HPLC : Use a C18 column (acetonitrile:water 70:30, 1 mL/min) to monitor purity (>98%) .
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ at m/z ~473) .
  • Stability Studies : Assess degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

Key Research Challenges

  • Stereochemical Stability : The E-configuration may isomerize under prolonged UV exposure; monitor via UV-Vis spectroscopy .
  • Solubility Limitations : Poor aqueous solubility (logP ~4.2) complicates in vivo studies; consider PEGylation or nanoformulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide

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